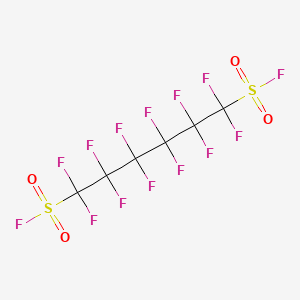

Dodecafluorohexane-1,6-disulfonyl difluoride

Description

Properties

CAS No. |

144368-88-7 |

|---|---|

Molecular Formula |

C6F14O4S2 |

Molecular Weight |

466.2 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane-1,6-disulfonyl fluoride |

InChI |

InChI=1S/C6F14O4S2/c7-1(8,3(11,12)5(15,16)25(19,21)22)2(9,10)4(13,14)6(17,18)26(20,23)24 |

InChI Key |

OXYNLVWARSYWNL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Reaction Conditions and Yields:

Mechanism:

ECF proceeds via radical intermediates, where HF acts as the fluorine source. The sulfonyl chloride groups are fluorinated to sulfonyl fluorides, while the hydrocarbon backbone undergoes complete fluorination.

Alternative Synthesis via Oxidation or Fluorination Reagents

While ECF is the dominant method, alternative routes have been explored for related perfluorinated sulfonyl fluorides. These include:

A. Oxidation of Sulfonic Acids

Sulfonic acids can be converted to sulfonyl fluorides using fluorinating agents, though this method is less efficient for fully fluorinated chains.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Morpholinosulfur Trifluoride (Morph-DAST) | CH₂Cl₂, 0°C to RT, overnight | ~85% | |

| Pyridinium Fluoride (PPHF) | DBDMH, −78°C, CH₂Cl₂ | ~58% |

Note: These reagents are effective for partial fluorination but require ECF for complete perfluorination.

Challenges and Considerations

A. Isomer Control

ECF produces a mixture of linear and branched isomers. For this compound, ~70–80% linear isomer is typically obtained.

B. Byproduct Management

Residual HF and unreacted starting material must be neutralized (e.g., with NaHCO₃) to prevent corrosion and environmental contamination.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| ECF | High yield for perfluorinated chains | Requires HF; isomer impurities |

| Morph-DAST/PPHF | Mild conditions; scalable for partial fluorination | Incomplete fluorination; lower yields |

Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions

Dodecafluorohexane-1,6-disulfonyl difluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to form corresponding sulfonyl hydrides.

Oxidation: Oxidative reactions can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or thiols.

Reduction: Formation of sulfonyl hydrides.

Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

Synthetic Applications

Fluorinated Building Blocks

Dodecafluorohexane-1,6-disulfonyl difluoride serves as a versatile building block in organic synthesis. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in medicinal chemistry and material science. The compound can be utilized to synthesize fluorinated sulfonamides, which are important intermediates in pharmaceuticals and agrochemicals.

Reagents in SuFEx Chemistry

The compound is also applicable in sulfur(VI) fluoride exchange (SuFEx) chemistry. This reaction allows for the selective functionalization of various substrates, enabling the rapid assembly of complex structures with high efficiency. The reactivity of this compound makes it an ideal candidate for developing new synthetic methodologies that require fluorinated components.

Biological Applications

Pharmaceutical Development

Research indicates that this compound can be employed to create bioactive compounds with potential therapeutic applications. The incorporation of fluorinated moieties has been shown to enhance the pharmacokinetic properties of drugs, including increased metabolic stability and improved bioavailability.

Antimicrobial Properties

Studies have demonstrated that compounds derived from this compound exhibit significant antimicrobial activity. This property is particularly relevant in the development of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance.

Material Science

Fluorinated Polymers

this compound can be used in the synthesis of fluorinated polymers with superior chemical resistance and thermal stability. These materials are beneficial in applications such as coatings, sealants, and membranes where durability and performance under harsh conditions are essential.

Surface Modification

The compound can be utilized for surface modification processes to impart hydrophobicity and oleophobicity to various substrates. This application is valuable in industries ranging from textiles to electronics, where surface properties significantly impact performance and longevity.

Case Study 1: Synthesis of Fluorinated Sulfonamides

A recent study demonstrated the use of this compound as a reagent for synthesizing fluorinated sulfonamides. The reaction conditions were optimized to achieve high yields while maintaining selectivity. The resulting compounds showed promising biological activity against specific cancer cell lines.

Case Study 2: Development of Antimicrobial Agents

In another investigation, derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against pathogenic bacteria and fungi, highlighting their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of dodecafluorohexane-1,6-disulfonyl difluoride involves its ability to act as an electrophile due to the presence of sulfonyl fluoride groups. These groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by modifying active site residues.

Comparison with Similar Compounds

Structural and Chemical Properties of Key Compounds

1.1 1,6-Diiodoperfluorohexane (C6F12I2)

- Molecular Formula : C6F12I2

- Molecular Weight : 553.79 g/mol .

- Structure : A fully fluorinated hexane chain with terminal iodine atoms. The InChI key (JOQDDLBOAIKFQX-UHFFFAOYSA-N) confirms the dodecafluorination and diiodo substitution .

- Key Properties : High electronegativity due to fluorine, with iodine providing reactivity for cross-coupling reactions. Predicted data (e.g., LogP, boiling point) is generated via computational tools like ACD/Labs Percepta .

1.2 1,8-Dichlorohexadecafluorooctane (C8F16Cl2)

- Molecular Formula : C8F16Cl2

- Molecular Weight : ~498.9 g/mol (estimated).

- Structure : A perfluorinated octane chain with terminal chlorine atoms. Longer chain length compared to C6F12I2 .

- Key Properties : Higher thermal stability and lower solubility in polar solvents due to increased fluorine content. Industrial applications include surfactants and lubricants .

1.3 Peroxydisulfuryl Difluoride (FO2SO-OSO2F)

- Molecular Formula : F2S2O6

- Structure : Contains a labile O-O bond, enabling homolytic cleavage to generate free radicals (FO2SO• and •OSO2F) .

- Key Properties : High reactivity as a fluorinating and oxidizing agent. Used in specialty chemical synthesis .

Comparative Analysis

2.1 Structural Differences

| Property | 1,6-Diiodoperfluorohexane | 1,8-Dichlorohexadecafluorooctane | Peroxydisulfuryl Difluoride |

|---|---|---|---|

| Backbone Length | C6 | C8 | S2O6 |

| Terminal Groups | Iodine | Chlorine | Fluorine, Sulfate |

| Fluorination Degree | Fully fluorinated | Fully fluorinated | Partially fluorinated |

2.2 Physicochemical Properties

Biological Activity

Dodecafluorohexane-1,6-disulfonyl difluoride (DFHDSDF) is a perfluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological effects. This article explores the biological activity of DFHDSDF, focusing on its toxicological profiles, environmental impact, and implications for human health.

DFHDSDF is characterized by a complex structure that includes multiple fluorinated carbon chains and sulfonyl groups. Its molecular formula is , and it has a high degree of fluorination, which imparts unique hydrophobic and lipophobic properties. This structure contributes to its persistence in the environment and resistance to degradation.

Toxicological Profile

The biological activity of DFHDSDF can be assessed through various toxicological studies that examine its effects on human health and the environment. Key findings include:

- Endocrine Disruption : Studies have indicated that PFAS, including DFHDSDF, may disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can lead to various health issues, including reproductive and developmental problems .

- Immune System Effects : Research has shown that exposure to PFAS can impair immune responses. A notable study indicated that children exposed to PFAS had lower antibody responses to vaccinations, suggesting potential long-term impacts on immune function .

- Carcinogenic Potential : Some studies have classified certain PFAS as potential carcinogens based on their ability to induce cellular changes associated with cancer development. While specific data on DFHDSDF's carcinogenicity is limited, its structural similarities to other known carcinogenic PFAS raise concerns .

Environmental Impact

DFHDSDF's persistence in the environment is a significant concern. It has been detected in various environmental matrices, including soil and water sources. Its stability leads to bioaccumulation in aquatic organisms, which can subsequently affect higher trophic levels in the food chain.

Case Study 1: Immunotoxicity in Children

A study conducted on children from the Faroe Islands demonstrated a correlation between serum levels of PFAS and reduced immune response to vaccines. The findings highlighted the potential for long-term health implications associated with early-life exposure to compounds like DFHDSDF .

Case Study 2: Endocrine Disruption in Wildlife

Research involving wildlife exposed to PFAS showed alterations in reproductive behaviors and hormone levels. These studies suggest that similar effects could occur in humans exposed to DFHDSDF, particularly regarding reproductive health .

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.